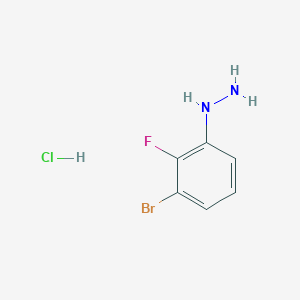
tert-butyl N-(3-hydrazinylcyclobutyl)carbamate hydrochloride, Mixture of diastereomers
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-(3-hydrazinylcyclobutyl)carbamate hydrochloride: is a chemical compound with the molecular formula C9H19N3O2·HCl. It is a mixture of diastereomers, meaning it contains multiple stereoisomers that are not mirror images of each other. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Hydrazine Reaction: The compound can be synthesized by reacting tert-butyl chloroformate with 3-hydrazinylcyclobutylamine under controlled conditions.
Hydrochloride Formation: The resulting carbamate is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods:
Batch Process: The compound is typically produced in a batch process, where raw materials are added in specific quantities and reaction conditions are carefully controlled to ensure product consistency.
Purification: The final product is purified using crystallization techniques to separate the desired diastereomers from any impurities.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Various carbonyl compounds and carboxylic acids.
Reduction Products: Amines and other reduced derivatives.
Substitution Products: Compounds with different functional groups introduced at specific positions.
Scientific Research Applications
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for more complex molecules. Biology: It is utilized in biochemical studies to investigate enzyme mechanisms and protein interactions. Medicine: Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through its interaction with specific molecular targets and pathways. The exact mechanism of action depends on the context in which it is used, but it generally involves binding to enzymes or receptors to modulate their activity.
Comparison with Similar Compounds
Tert-butyl N-(3-hydroxycyclobutyl)carbamate: A related compound with a hydroxyl group instead of a hydrazine group.
Tert-butyl N-(3-aminocyclobutyl)carbamate: A compound with an amino group instead of a hydrazine group.
Uniqueness: Tert-butyl N-(3-hydrazinylcyclobutyl)carbamate hydrochloride is unique due to its specific structural features, which allow it to participate in a wide range of chemical reactions and applications.
Properties
CAS No. |
2408968-54-5 |
|---|---|
Molecular Formula |
C9H20ClN3O2 |
Molecular Weight |
237.7 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



